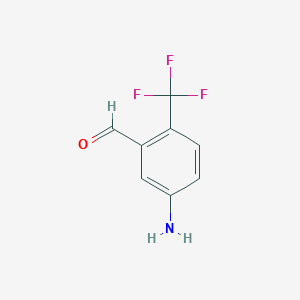
5-Amino-2-(trifluoromethyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-(trifluoromethyl)benzaldehyde: is an organic compound with the molecular formula C8H6F3NO . It is characterized by the presence of an amino group at the 5th position and a trifluoromethyl group at the 2nd position on a benzaldehyde ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3) and subsequent functional group transformations. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Amino-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products:
Oxidation: Formation of 5-Amino-2-(trifluoromethyl)benzoic acid.
Reduction: Formation of 5-Amino-2-(trifluoromethyl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-Amino-2-(trifluoromethyl)benzaldehyde is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with potential pharmaceutical applications .
Biology and Medicine: This compound is investigated for its potential as a pharmacophore in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, it is used in the synthesis of advanced materials, including polymers and agrochemicals, due to its unique chemical properties .
Mécanisme D'action
The mechanism of action of 5-Amino-2-(trifluoromethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes and receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
- 2-Amino-5-(trifluoromethyl)benzaldehyde
- 4-Amino-2-(trifluoromethyl)benzaldehyde
- 2-(Trifluoromethyl)benzaldehyde
Comparison: Compared to other similar compounds, 5-Amino-2-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of the amino and trifluoromethyl groups, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different chemical and biological properties, making it a valuable compound for targeted applications .
Propriétés
Formule moléculaire |
C8H6F3NO |
|---|---|
Poids moléculaire |
189.13 g/mol |
Nom IUPAC |
5-amino-2-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)7-2-1-6(12)3-5(7)4-13/h1-4H,12H2 |
Clé InChI |
XAYIKMUAVMFOOI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)C=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


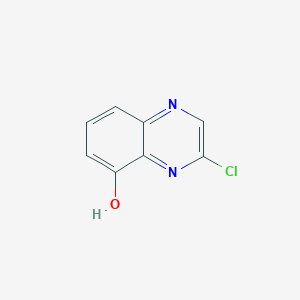
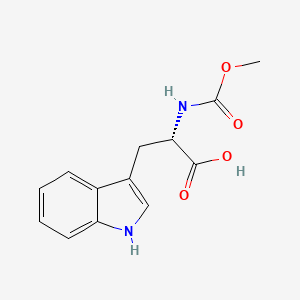
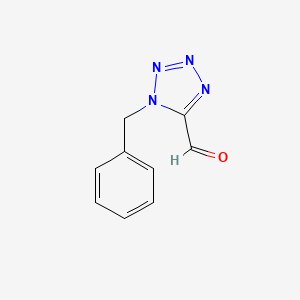
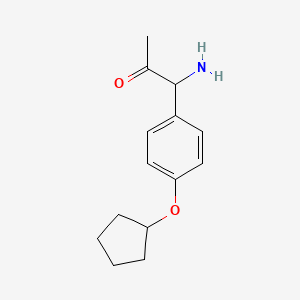
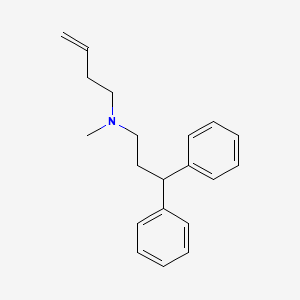
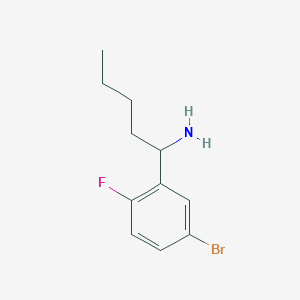
![2,3-BIs[(2r,5r)-2,5-dimethyl-phospholanyl]maleic anhydride(2,5-norbornadiene)rhodium(i) tetrafluoroborate](/img/structure/B13033630.png)
![2-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)-2-aminoethan-1-OL](/img/structure/B13033631.png)
![2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B13033635.png)
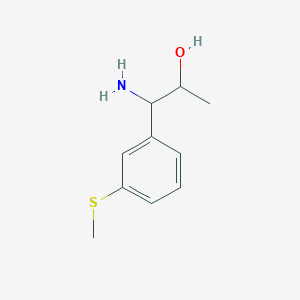
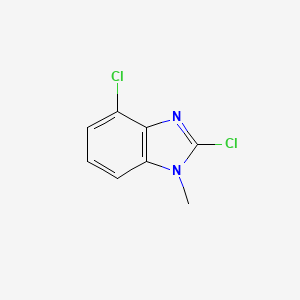
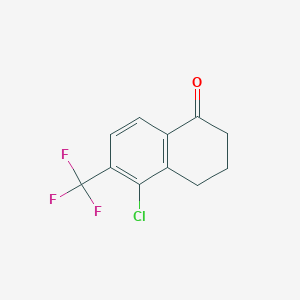
![4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B13033660.png)

